molecular formula C20H22Cl2O4 B5909360 2,4-dichloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene

2,4-dichloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene

Cat. No.: B5909360
M. Wt: 397.3 g/mol
InChI Key: RUWNNAFFXHFDQZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene, also known as PPME, is a synthetic compound that has been used extensively in scientific research. PPME is a member of the family of compounds known as phenoxyethanolamines, which have been shown to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2,4-dichloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of several enzymes. In vivo studies have shown that this compound can reduce the severity of inflammation in animal models of arthritis and can inhibit the growth of tumors in animal models of cancer.

Advantages and Limitations for Lab Experiments

2,4-dichloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene has several advantages as a tool for scientific research. It is a synthetic compound that can be easily synthesized in the lab, and it has a well-defined structure that allows for precise control over its activity. This compound also has a wide range of activities, which makes it a versatile tool for studying various biological systems.
However, there are also some limitations to the use of this compound in lab experiments. This compound is a synthetic compound, and its activity may not accurately reflect the activity of naturally occurring compounds. This compound may also have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2,4-dichloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene and other phenoxyethanolamines. One area of research is the development of more potent and selective compounds that can be used as therapeutic agents for the treatment of inflammatory diseases and cancer. Another area of research is the development of new synthetic strategies for the synthesis of phenoxyethanolamines that can be used to study the structure-activity relationships of these compounds. Finally, research is needed to better understand the mechanism of action of phenoxyethanolamines and their effects on various biological systems.

Synthesis Methods

2,4-dichloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2,4-dichlorobenzene with 2-(2-bromoethoxy)ethanol to form 2,4-dichloro-1-(2-hydroxyethoxy)benzene. This intermediate is then reacted with 2-(2-bromoethoxy)ethyl 2-(2-methoxyphenoxy)acetate to form this compound.

Scientific Research Applications

2,4-dichloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene has been used extensively in scientific research as a tool to study the effects of phenoxyethanolamines on various biological systems. This compound has been shown to have a wide range of activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. This compound has also been used as a model compound to study the structure-activity relationships of phenoxyethanolamines.

Properties

IUPAC Name

2,4-dichloro-1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2O4/c1-3-4-15-5-7-19(20(13-15)23-2)26-12-10-24-9-11-25-18-8-6-16(21)14-17(18)22/h3-8,13-14H,9-12H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWNNAFFXHFDQZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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